molecular formula C21H24N6O2 B2494576 N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide CAS No. 1706106-14-0

N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

Cat. No.: B2494576
CAS No.: 1706106-14-0
M. Wt: 392.463
InChI Key: NZWMHJVIIMJMNO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a synthetic small molecule provided for research and development purposes. This compound features a complex structure that incorporates a piperidine core, a 1,2,4-oxadiazole heterocycle linked to a pyrazine ring, and a phenethyl carboxamide terminus. The 1,2,4-oxadiazole moiety is a recognized pharmacophore in medicinal chemistry, found in compounds investigated for various biological activities . Specifically, derivatives containing the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold have been identified as a novel chemical class of antiproliferative agents and studied as tubulin inhibitors, demonstrating the research relevance of this structural framework in oncology . Furthermore, the piperidine and pyrazine elements are common in compounds targeting the central nervous system, such as M4 muscarinic receptor antagonists explored for neurological diseases . This unique combination of structural features makes this compound a compound of interest for investigating new chemical tools in areas including but not limited to cell biology and neurology. Researchers can utilize this molecule for in vitro studies, target identification, and structure-activity relationship (SAR) campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-phenylethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-21(24-9-8-16-5-2-1-3-6-16)27-12-4-7-17(15-27)13-19-25-20(26-29-19)18-14-22-10-11-23-18/h1-3,5-6,10-11,14,17H,4,7-9,12-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMHJVIIMJMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions.

    Formation of the Oxadiazole Group: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the piperidine ring with the pyrazine and oxadiazole groups under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound. For instance, studies have shown that derivatives containing oxadiazole moieties exhibit distinct spectral features that facilitate their identification .

Antimicrobial Properties

Research indicates that compounds related to this compound demonstrate considerable antibacterial and antifungal activities. For example, derivatives have been tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showing effective inhibition through disc diffusion methods . The presence of the oxadiazole ring is believed to enhance the interaction with microbial targets.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth. Further investigations into its molecular interactions through computational docking studies have revealed promising results regarding its binding affinity to cancer-related targets .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Tested Strains/Conditions Results
AntibacterialS. aureus, E. coliEffective inhibition observed
AntifungalC. albicansSignificant antifungal activity
AnticancerVarious cancer cell linesCytotoxic effects noted
Anti-inflammatoryAnimal modelsReduction in inflammation markers

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The evidence highlights two closely related compounds with robust anti-TB activity:

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Additional analogs include N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide (Enamine Ltd, 2020) and pyrazine-oxadiazole derivatives from patent literature (e.g., European Patent Bulletin, 2024) .

Structural Differences and Implications

Compound Core Structure Key Substituents Hypothesized Impact
Target Compound Piperidine-1-carboxamide + 1,2,4-oxadiazole Pyrazin-2-yl, 2-phenylethyl Enhanced lipophilicity for membrane penetration; pyrazine may improve target binding via π-π stacking
C22 Piperidine-1-carboxamide + 1,2,4-oxadiazole 4-Fluorophenyl, 2-methylphenyl Fluorine enhances electronegativity and metabolic stability; methylphenyl may reduce hepatotoxicity compared to ethyl groups
C29 Tetrazole + tetrazole 4-Ethylphenyl, tetrazolylmethyl High polarity from tetrazole rings may limit bioavailability but improve solubility
Patent Derivatives (e.g., EP 2024) Oxadiazole + imidazolidinedione Trifluoromethyl, morpholinoethyl Bulkier substituents may increase target specificity but raise synthetic complexity

Pharmacological and Computational Comparisons

Binding Affinity and Target Engagement
  • C22 demonstrated superior binding affinity to InhA (-9.2 kcal/mol) compared to the control drug Isoniazid (-7.1 kcal/mol), attributed to its 4-fluorophenyl-oxadiazole moiety interacting with hydrophobic pockets .

Biological Activity

N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a compound that integrates a piperidine core with a 1,2,4-oxadiazole moiety and a phenylethyl side chain. This unique structure suggests potential biological activities, particularly in the fields of anticancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.35 g/mol
  • CAS Number : [Not specified]

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity :
    • Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit significant anticancer properties. Studies indicate that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
    • The piperidine structure contributes to enhanced binding affinity with biological targets, improving the efficacy of these compounds in cancer therapy .
  • Enzyme Inhibition :
    • The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
    • Additionally, studies have indicated that piperidine derivatives can act as urease inhibitors, which are crucial in treating conditions like urease-related infections .

Biological Activity Data

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionAcetylcholinesterase (AChE)
Urease InhibitionInhibits urease activity

Case Study 1: Anticancer Efficacy

In a study focusing on various piperidine derivatives, one compound similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound exhibited an IC50 value lower than that of the reference drug bleomycin, suggesting superior anticancer potential .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of piperidine derivatives on AChE inhibition. The tested compounds demonstrated promising results with IC50 values indicating effective inhibition compared to standard drugs used for Alzheimer's treatment. This suggests that this compound may have similar protective effects against neurodegeneration .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis involves two key steps:

Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or EDCI).

Coupling reactions : The oxadiazole intermediate is coupled to the piperidine-carboxamide moiety via amide bond formation, often employing reagents like HATU or DCC in anhydrous DMF.
Purification typically uses column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Advanced: How can computational methods optimize synthesis yield?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energy barriers. ICReDD’s approach integrates these calculations with experimental data to optimize parameters (e.g., solvent polarity, catalyst loading). For example, reaction path searches can prioritize conditions that minimize side reactions, improving yield from 60% to 85% .

Basic: What spectroscopic techniques confirm its structural integrity?

Answer:

  • NMR : ¹H and ¹³C NMR resolve the oxadiazole (C=N at ~160 ppm) and pyrazine protons (δ 8.5–9.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.18).
  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and oxadiazole ring vibrations .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Answer:
Single-crystal X-ray diffraction provides bond-length precision (±0.003 Å) and dihedral angles. For instance, the oxadiazole-pyrazine angle (e.g., 12.5°) influences π-stacking in target binding. This data clarifies regiochemistry in cases where NMR is inconclusive .

Basic: What in vitro assays evaluate its biological activity?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., IC₅₀ determination via fluorescence polarization).
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) against S. aureus or E. coli.
  • Cytotoxicity : MTT assay on HeLa or MCF-7 cells .

Advanced: How to design SAR studies for this compound?

Answer:

  • Substituent variation : Replace pyrazine with pyridine to assess π-π stacking effects.
  • Docking simulations : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR).
  • Pharmacophore analysis : Compare analogs with modified piperidine substituents to identify critical hydrogen-bond donors .

Basic: How to troubleshoot low yields in the coupling step?

Answer:

  • Optimize stoichiometry (1.2 equivalents of EDCI).
  • Use anhydrous solvents (e.g., DMF stored over molecular sieves).
  • Monitor reaction progress via TLC (silica, 10% MeOH/CH₂Cl₂). Microwave-assisted synthesis (100°C, 30 min) may enhance efficiency .

Advanced: How to resolve contradictions in bioactivity data?

Answer:

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Assay standardization : Use identical cell passage numbers and positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal assays : Pair enzymatic data with surface plasmon resonance (SPR) binding studies .

Basic: What stability tests are recommended for this compound?

Answer:

  • Thermal stability : TGA/DSC analysis (decomposition >200°C indicates shelf stability).
  • Solution stability : Monitor via HPLC after 24h in PBS (pH 7.4) or DMSO.
  • Light sensitivity : Store in amber vials if UV-Vis shows degradation under light .

Advanced: How to assess metabolic stability in preclinical studies?

Answer:

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH, quantifying parent compound via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Pharmacokinetics : Administer IV/PO in rodents, measuring plasma half-life and clearance rates .

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